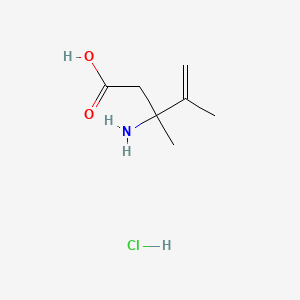
2-Acetamidothiophene-3-carboxylic acid
Übersicht
Beschreibung
2-Acetamidothiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an acetamido group at the 2-position and a carboxylic acid group at the 3-position
Wirkmechanismus
Target of Action
The primary target of 2-Acetamidothiophene-3-carboxylic acid is the AmpC beta-lactamase enzyme . This enzyme is produced by certain bacteria, including Escherichia coli , and plays a crucial role in bacterial resistance to beta-lactam antibiotics .
Mode of Action
this compound interacts with the AmpC beta-lactamase enzyme, forming a complex
Biochemical Pathways
The biochemical pathways affected by this compound are related to the bacterial response to antibiotics . By interacting with the AmpC beta-lactamase enzyme, the compound may disrupt the normal function of this enzyme, potentially affecting the bacteria’s ability to resist certain antibiotics .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the AmpC beta-lactamase enzyme . By forming a complex with this enzyme, the compound may interfere with the enzyme’s normal function, potentially affecting the bacteria’s resistance to certain antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamidothiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with acetamide and subsequent carboxylation. The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamidothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-Acetamidothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiophene-3-carboxylic acid: Similar structure but with an amino group instead of an acetamido group.
2-Methylthiophene-3-carboxylic acid: Similar structure but with a methyl group instead of an acetamido group.
Uniqueness
2-Acetamidothiophene-3-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
2-acetamidothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-4(9)8-6-5(7(10)11)2-3-12-6/h2-3H,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEBHKDQZCVBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2969330.png)


![3-Chloro-4-[(morpholin-4-yl)carbonyl]aniline](/img/structure/B2969333.png)

![1-Cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2969335.png)

![4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2969340.png)
![4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl]aniline dihydrochloride](/img/structure/B2969341.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B2969345.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide](/img/structure/B2969349.png)

